molecular formula C17H18N2O3S B4584937 methyl 3-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)benzoate

methyl 3-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)benzoate

Cat. No. B4584937
M. Wt: 330.4 g/mol
InChI Key: VVCGNORPHYNJAP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to methyl 3-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)benzoate involves complex reactions that enable the introduction of specific functional groups, enhancing the compound's utility for further chemical modifications. For example, the synthesis of cyano(ethoxycarbonothioylthio)methyl benzoate, a compound with a structure related to our subject of interest, has been demonstrated to be an excellent one-carbon radical equivalent for acyl unit introduction via xanthate transfer radical addition to olefins, highlighting the versatility of such compounds in organic synthesis (Bagal, de Greef, & Zard, 2006).

Molecular Structure Analysis

The molecular structure of compounds akin to this compound is characterized by the presence of functional groups that significantly influence their chemical behavior. For instance, the structural analysis of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate revealed insights into its vibrational spectra and geometric parameters, providing a deeper understanding of the compound's molecular architecture (Koca et al., 2014).

Chemical Reactions and Properties

The chemical properties of such compounds are largely defined by their reactive functional groups, which participate in various chemical reactions. These reactions not only demonstrate the compound's reactivity but also its potential applications in synthesizing novel materials and chemicals. For example, the study of methyl 4-((E)-2-{3-[(3-{(E)-2-[4-(methoxycarbonyl)phenyl]-1-diazenyl}-5,5-dimethyl hexahydro-1-pyrimidinyl)methyl]-5,5- dimethylhexahydro-1- pyrimidinyl}-1- diazenyl) benzoate showcased the compound's crystal structure and highlighted the importance of conjugations within the triazene moieties (Moser, Bertolasi, & Vaughan, 2005).

Physical Properties Analysis

The physical properties of compounds similar to this compound, such as solubility, melting point, and crystalline structure, play a crucial role in determining their applications in various domains. For instance, the synthesis and characterization of methyl 4-(4-aminostyryl) benzoate revealed important peaks in UV-Visible analysis, indicating significant electronic transitions that could affect its utility in materials science (Mohamad, Hassan, & Yusoff, 2017).

Chemical Properties Analysis

Analyzing the chemical properties of such compounds involves understanding their reactivity with other chemicals, stability under various conditions, and potential for participating in further chemical transformations. The study on the synthesis of methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate focused on its photophysical properties, offering insights into the quantum yields and excited-state proton transfer, which are crucial for applications in optoelectronic devices (Kim et al., 2021).

Scientific Research Applications

Organic Synthesis and Chemical Properties

"Methyl 3-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)benzoate" and its analogs are investigated for their unique chemical properties and applications in organic synthesis. For instance, cyano(ethoxycarbonothioylthio)methyl benzoate has been identified as an excellent one-carbon radical equivalent, useful for introducing an acyl unit via xanthate transfer radical addition to olefins, demonstrating the compound's utility in organic synthesis and radical chemistry (Bagal, de Greef, & Zard, 2006).

Liquid Crystal Technology

Compounds related to "this compound" have been synthesized and analyzed for their liquid crystalline behaviors. For example, two series of homologues bearing ester linkage as a central core have been shown to display a broad range of nematic mesophase and smectic mesophases, highlighting their potential in liquid crystal technology (Al-Obaidy, Tomi, & Abdulqader, 2021).

Heterocyclic System Synthesis

The compound and its derivatives are used in the synthesis of heterocyclic systems, such as the preparation of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, demonstrating its versatility in creating biologically relevant molecules (Selič, Grdadolnik, & Stanovnik, 1997).

Photopolymerization

In the field of polymer science, derivatives of "this compound" have been investigated as potential precursors in photopolymerization processes. This application underscores the compound's utility in materials science and engineering (Guillaneuf et al., 2010).

Antimicrobial and Antiproliferative Activities

Some derivatives exhibit promising antimicrobial and antiproliferative activities towards human cancer cells, indicating potential applications in medicinal chemistry and drug development. For example, "methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate" was found to possess antiproliferative activity toward human cancer cells, likely due to its ability to inhibit tubulin polymerization (Minegishi et al., 2015).

properties

IUPAC Name

methyl 3-[(4-ethoxyphenyl)carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-3-22-15-9-7-13(8-10-15)18-17(23)19-14-6-4-5-12(11-14)16(20)21-2/h4-11H,3H2,1-2H3,(H2,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVCGNORPHYNJAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NC2=CC=CC(=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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